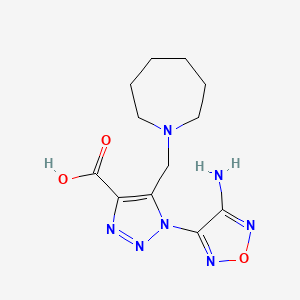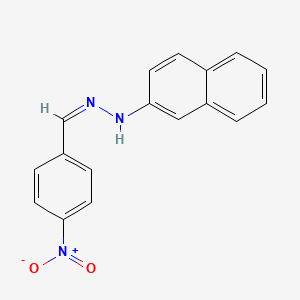
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features multiple functional groups, including an amino group, an oxadiazole ring, an azepane moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles.
- Introduction of the triazole ring via azide-alkyne cycloaddition (often referred to as “click chemistry”).
- Attachment of the azepane moiety through nucleophilic substitution or reductive amination.
- Final functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring are often studied for their antimicrobial and anticancer properties.
Azepane derivatives: These compounds contain the azepane ring and are explored for their potential in drug development.
Uniqueness
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H17N7O3 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17N7O3/c13-10-11(16-22-15-10)19-8(9(12(20)21)14-17-19)7-18-5-3-1-2-4-6-18/h1-7H2,(H2,13,15)(H,20,21) |
InChI Key |
IWUZTHHACDFAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11087837.png)
![2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11087844.png)
![5,5'-[(4-methylphenyl)methanediyl]bis[6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one]](/img/structure/B11087850.png)
![N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087851.png)
![ethyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11087862.png)

![N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11087873.png)
![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11087876.png)
![ethyl 4-({(2Z)-3-benzyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11087878.png)
![1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087888.png)
![(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11087907.png)
![6-tert-butyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11087912.png)
![N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11087915.png)
![3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B11087922.png)
